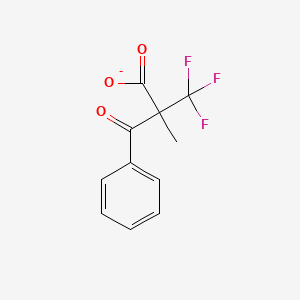
2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is an organic compound characterized by the presence of a benzoyl group, a trifluoromethyl group, and a methyl ester group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of benzoyl chloride with 3,3,3-trifluoro-2-methylpropanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Benzoyl chloride+3,3,3-trifluoro-2-methylpropanoic acid→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl group may interact with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,3,4-Trifluorobenzoyl chloride
Uniqueness
2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is unique due to the combination of its benzoyl, trifluoromethyl, and methyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8F3O3- |
|---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
2-benzoyl-3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C11H9F3O3/c1-10(9(16)17,11(12,13)14)8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H,16,17)/p-1 |
InChI Key |
OJHIAWRHOXMYNY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(C(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















